molecular formula C16H15ClO6 B1675053 Lonapalene CAS No. 91431-42-4

Lonapalene

Cat. No. B1675053
CAS RN: 91431-42-4
M. Wt: 338.74 g/mol
InChI Key: IFWMVQUGSGWCRP-UHFFFAOYSA-N
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Description

Lonapalene is a chemical compound with the molecular formula C16H15ClO6 . It has an average mass of 338.740 Da and a monoisotopic mass of 338.055725 Da . It is also known by its USAN and INN names .


Synthesis Analysis

The synthesis of Lonapalene involves the thermal rearrangement of 4-(4-chlorophenyl)-4-hydroxy-2,3-dimethoxycyclobutenone to 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene . This is then converted to Lonapalene upon treatment with acetic anhydride/pyridine .

Scientific Research Applications

1. Effects on Arachidonic Acid Metabolism

Lonapalene has been studied for its impact on arachidonic acid metabolism in human platelets. Research shows that lonapalene inhibits platelet cyclooxygenase, leading to the diversion of the substrate towards 12-HETE production. This dual inhibition by lonapalene and the consequent alteration in arachidonic acid metabolism may have significant implications for therapeutic applications and warrant further investigation (Gibert et al., 1989).

2. Synthesis Process

The synthesis of lonapalene, an antipsoriatic drug, has been efficiently and practically reported. This synthesis involves the thermal rearrangement of specific chemical compounds, leading to the final formation of Lonapalene. Such synthesis processes are crucial for the development and large-scale production of lonapalene for therapeutic use (Perri & Moore, 1987).

3. Release from Ointment Systems

Research focusing on the in vitro release of lonapalene from emulsion-type ointment systems has provided insights into its solubilization and release profile. Understanding the release mechanisms of lonapalene from topical formulations is important for optimizing its therapeutic efficacy (Ong & Manoukian, 2004).

4. Clinical Effects in Psoriasis

Lonapalene has been evaluated clinically for its effects in psoriasis. Studies have shown that lonapalene ointment can lead to significant clinical improvement in psoriatic lesions. These effects are potentially related to its inhibition of leukotriene B4 synthesis, suggesting its utility in psoriasis treatment (Black et al., 1990).

5. Pharmacokinetics in Psoriatic Skin

The percutaneous absorption and metabolism of lonapalene in psoriatic skin have been studied, revealing that it is rapidly and completely metabolized and primarily excreted in urine. These findings are crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic application (Lehman et al., 1992).

6. Stability in Pharmaceutical Formulations

Studies on lonapalene's stability in various alcohol media and ointment formulations have providedvaluable insights into its stability under different conditions. This information is key for the effective formulation and shelf-life determination of lonapalene-based products (Powell et al., 1988).

7. Metabolite Analysis

High-performance liquid chromatographic methods have been developed for determining major metabolites of lonapalene in rat urine. This research is significant for understanding the metabolic pathways and potential metabolites of lonapalene, which is crucial for both therapeutic efficacy and safety assessments (Kiang & Lee, 1991).

8. Development of Nonsteroidal Antipsoriatic Agents

The development of nonsteroidal antipsoriatic agents, including lonapalene analogues, has been explored to determine the structural requirements for activity. Such research contributes to the development of new and potentially more effective treatments for psoriasis (Jones et al., 1986).

9. Impact on Nonpalpable Breast Lesions

Although not directly related to lonapalene, research on the application of fine-needle aspiration biopsy to nonpalpable breast lesions provides insights into diagnostic approaches in oncology. While this study doesn't involve lonapalene, it demonstrates the diverse research in the field of medical science (Masood et al., 1990).

properties

IUPAC Name

(4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWMVQUGSGWCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238563
Record name Lonapalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lonapalene

CAS RN

91431-42-4
Record name Lonapalene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091431424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lonapalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LONAPALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF31Q54NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A dichloromethane (10 ml) solution of 2,3-dimethoxybenzo-1,4-quinone (1.0 g, 5.9 mmol) and 3-chloro-1-methoxy-1,3-butadiene (1.4 g, 12.0 mmol) is stirred for 24 hours at room temperature under an inert atmosphere. After this time, 80 mg of d,1-camphorsulfonic acid is added and the solution is stirred an additional 12 hours. The mixture is then concentrated and subsequently dissolved in pyridine (15 ml) and acetic anhydride (3.0 g). After stirring for five hours under an inert atmosphere, the solution is concentrated to dryness and taken up in dichloromethane. The organics are washed with water, brine, and then dried (sodium sulfate) and concentrated to afford 1.17 g (58%) of pure 6-chloro-1,4-diacetoxy-2,3-dimethoxynaphthalene.
[Compound]
Name
d,1-camphorsulfonic acid
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A benzene (8 ml) solution of 2,3-dimethoxybenzo-1,4-quinone (1.0 g, 5.9 mmol) and 3-chloro-1-methoxy-1,3-butadiene (1.4 g, 12.0 mmol) is stirred for 30 hours under an inert atmosphere. After this time, the reaction mixture is concentrated and then dissolved in pyridine (8 ml). Acetic anhydride (3.0 g) is added, and the solution is stirred for 12 hours under an inert atmosphere. The contents are diluted ten-fold with water and extracted with ethyl acetate. The organics are then washed with water, brine, and then dried over sodium sulfate. Concentration, followed by flash chromatography (hexane/ethyl acetate 3:1) affords 2.03 g (93%) of a compound of the formula ##STR5##
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
AK Black, RDR Camp, FF Derm, AI Mallet… - Journal of investigative …, 1990 - Elsevier
… treated with 2% lonapalene ointment as compared with … chamber fluid samples from lonapalene versus vehicle treated … the therapeutic effect of topical lonapalene in psoriasis might be …
Number of citations: 55 www.sciencedirect.com
PA Lehman, RV Tomlinson, JI Johnson… - Pharmaceutical …, 1992 - Springer
… The objectives of the present study of lonapalene were (i) to evaluate the extent … lonapalene from human subjects, and (iii) to determine the pattern of urinary metabolites of lonapalene …
Number of citations: 5 link.springer.com
MC Venuti, BE Loe, GH Jones… - Journal of medicinal …, 1988 - ACS Publications
… 3-(alkylidenedioxy)naphthalene lonapalene analogues (5a-p… results previously obtained with lonapalene and analogues. … Since, in comparison with the previous set of lonapalene ana…
Number of citations: 45 pubs.acs.org
JTH Ong, E Manoukian - Pharmaceutical research, 1988 - Springer
… The initial rate was attributed to the release of lonapalene from the … lonapalene initial concentration in the ointment. For ointment systems in which the saturation level of lonapalene was …
Number of citations: 9 link.springer.com
C Gibert, L Vila, L Puig, J Solá… - Skin Pharmacology and …, 1989 - karger.com
… Lonapalene was studied as a topical antipsoriatic agent on the … lonapalene on the metabolism of exogenous arachidonic acid in washed platelet suspensions by RP-HPLC. Lonapalene …
Number of citations: 1 karger.com
MF Powell, A Magill, AR Becker, RA Kenley… - International journal of …, 1988 - Elsevier
… , 1 (lonapalene) was studied in various alcohols and in propylene carbonate (PC) at 50–100C. For comparison, lonapalene … In the ointment formulation, lonapalene degrActation closely …
Number of citations: 5 www.sciencedirect.com
T Javed, TJ Mason, SS Phull, NR Baker… - Ultrasonics …, 1995 - Elsevier
… no subsequent references associated with the chemistry of lonapalene, in particular the Diels-… We have shown that ultrasound activation readily affords lonapalene in 88% yield over a …
Number of citations: 36 www.sciencedirect.com
ST Perri, HW Moore - Tetrahedron letters, 1987 - Elsevier
… An efficient and practical synthesis of the antipsoriatic drug Lonapalene is reported. This involves the … which was converted to Lonapalene upon treatment with acetic anhydride/pyridine. …
Number of citations: 32 www.sciencedirect.com
CH Kiang, C Lee - Journal of Chromatography B: Biomedical Sciences …, 1991 - Elsevier
… However, after dermal administration of [14C]lonapalene to the backs of male rats, two of … of lonapalene, and also provides indirect evidence about systemic absorption of lonapalene in …
Number of citations: 2 www.sciencedirect.com
M Metzman, D Hogan - Journal of dermatological treatment, 1991 - Taylor & Francis
… lonapalene-treated patient could have been due to one or more factors: (1) the gel formulation contained 96% propylene glycol which is an irritant; (2) lonapalene … in lonapalene. The …
Number of citations: 4 www.tandfonline.com

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